![molecular formula C14H20ClNO5S B14183160 O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine CAS No. 928211-72-7](/img/structure/B14183160.png)
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methanesulfonyl group attached to a D-serine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the protection of the hydroxyl group of D-serine, followed by the introduction of the tert-butyl group. The chlorophenylmethanesulfonyl group is then introduced through a sulfonylation reaction. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-L-serine: A similar compound with the L-serine backbone.
O-tert-Butyl-N-[(4-bromophenyl)methanesulfonyl]-D-serine: A derivative with a bromophenyl group instead of a chlorophenyl group.
O-tert-Butyl-N-[(4-methylphenyl)methanesulfonyl]-D-serine: A derivative with a methylphenyl group.
Uniqueness
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The chlorophenyl group contributes to its potential biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
928211-72-7 |
|---|---|
Formule moléculaire |
C14H20ClNO5S |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
(2R)-2-[(4-chlorophenyl)methylsulfonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C14H20ClNO5S/c1-14(2,3)21-8-12(13(17)18)16-22(19,20)9-10-4-6-11(15)7-5-10/h4-7,12,16H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 |
Clé InChI |
CQYFBLMBHBLHGP-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC[C@H](C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)Cl |
SMILES canonique |
CC(C)(C)OCC(C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


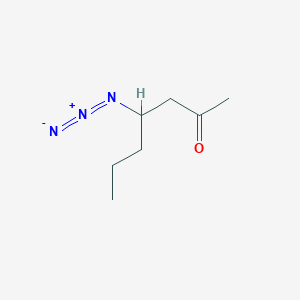

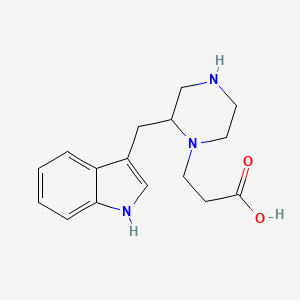
![1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14183089.png)
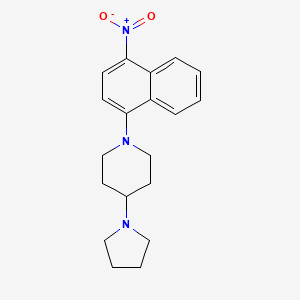
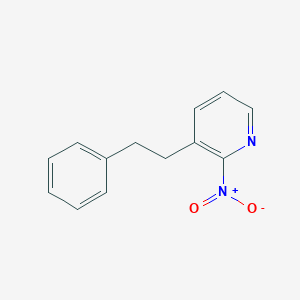
![Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate](/img/structure/B14183120.png)
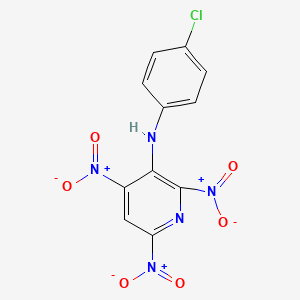
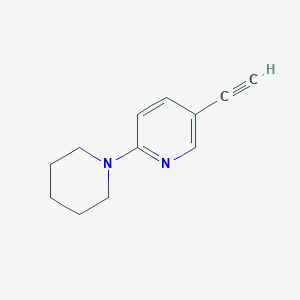
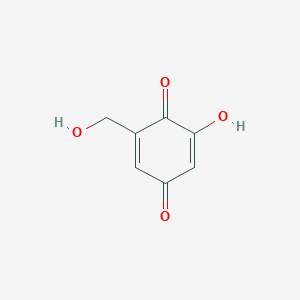
![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)

![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
